molecular formula C22H18F2N4OS B2586581 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1049438-95-0

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2586581
M. Wt: 424.47
InChI Key: MSVKVQRDYOCZMN-UHFFFAOYSA-N
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Description

The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with potential applications in scientific research . Its unique structure allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes.


Synthesis Analysis

A series of imidazo[2,1-b]thiazole-based chalcones were synthesized and evaluated for their anticancer activities . The synthesis process involved the use of compound 5 and compound 12a, along with DIPEA in DMSO .


Molecular Structure Analysis

The molecular structure of this compound allows for diverse applications in scientific research. It has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones . These chalcones have shown broad-spectrum antiproliferative activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds with structural elements similar to (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone have shown promising antimicrobial activities. For instance, benzothiazolo imidazole compounds have been synthesized and evaluated for their antimycobacterial potential against Mycobacterium tuberculosis, with some derivatives demonstrating significant activity in the low μM range, highlighting their potential as new anti-mycobacterial chemotypes (Pancholia et al., 2016). Additionally, other research has focused on the synthesis of sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moieties, which showed in vitro antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activities (Bhatt et al., 2016).

Anticancer Research

The exploration of heterocyclic compounds for anticancer activity has led to the discovery of several promising candidates. Compounds bearing imidazo[2,1-b]thiazole scaffolds have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives exhibited potential as inhibitors, showcasing the relevance of such molecular frameworks in the development of novel anticancer agents (Ding et al., 2012).

Molecular Design and Chemical Analysis

The design and synthesis of novel compounds with complex structures, including those related to (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, involve detailed chemical analysis and characterization. Studies have utilized various spectroscopic and crystallographic techniques to elucidate the structural and electronic properties of these compounds. This foundational work supports the further exploration of their biological activities and potential therapeutic applications (Shahana & Yardily, 2020).

Photophysical Properties for Material Science

Research into the optical properties of related compounds has implications for material science, particularly in the development of fluorescent materials with potential applications in sensing, imaging, and electronic devices. The study of fluorophores based on imidazole and piperazine structures has led to insights into their absorption and fluorescence behaviors, which can be fine-tuned through molecular design for specific applications (Danko et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c23-16-3-1-15(2-4-16)19-13-28-20(14-30-22(28)25-19)21(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVKVQRDYOCZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

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